molecular formula C13H11BrFNO B14763461 2-(4-Bromo-3-fluorophenoxy)-3-methylaniline

2-(4-Bromo-3-fluorophenoxy)-3-methylaniline

Cat. No.: B14763461
M. Wt: 296.13 g/mol
InChI Key: TUOCSQTUAQAPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenoxy ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)-3-methylaniline typically involves the reaction of 4-bromo-3-fluorophenol with 3-methylaniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)-3-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and fluoro substituents on the phenoxy ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding quinones or phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-fluorophenoxy)-3-methylaniline is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industrial processes.

Properties

Molecular Formula

C13H11BrFNO

Molecular Weight

296.13 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)-3-methylaniline

InChI

InChI=1S/C13H11BrFNO/c1-8-3-2-4-12(16)13(8)17-9-5-6-10(14)11(15)7-9/h2-7H,16H2,1H3

InChI Key

TUOCSQTUAQAPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.